Triethylmethylammonium chloride (TEMAC, CAS 10052-47-8) is an asymmetric quaternary ammonium salt widely utilized as a phase-transfer catalyst, an organic structure-directing agent (OSDA), and a precursor for advanced electrolytes and deep eutectic solvents (DES). Characterized by its unique steric asymmetry—combining three ethyl groups and one methyl group—TEMAC exhibits a melting point of 282–284 °C and high solubility in polar protic and aprotic solvents . In industrial and laboratory procurement, TEMAC is selected over common symmetric analogs when processes require disrupted crystal lattice packing, specific spatial templating, or the formation of room-temperature ionic liquids. Its high purity (typically ≥97–98%) is critical for ensuring reproducibility in sensitive applications such as zeolite crystallization and electrochemical formulation.
Substituting TEMAC with symmetric quaternary ammonium chlorides, such as tetraethylammonium chloride (TEAC) or tetramethylammonium chloride (TMAC), frequently results in process failure due to fundamental differences in steric bulk and lattice energy. In zeolite synthesis, the specific geometry of the TEMA+ cation is strictly required to direct the formation of the 1-dimensional 12-membered ring pores of the ZSM-12 (MTW) framework; symmetric analogs cannot template this exact topology [1]. Furthermore, in halogen storage and catalysis workflows, the asymmetry of TEMAC allows it to form a stable room-temperature ionic liquid upon reaction with chlorine, whereas symmetric salts often form solid, unworkable polychlorides [2]. Consequently, buyers must procure the exact asymmetric TEMAC compound to maintain processability in low-temperature electrochemistry, specialized catalysis, and targeted material synthesis.
TEMAC reacts with elemental chlorine to form triethylmethylammonium trichloride ([NEt3Me][Cl3]), a stable room-temperature ionic liquid (RT-IL). This RT-IL acts as a highly efficient catalyst for the synthesis of phosgene from CO and Cl2, reducing the free energy activation barrier from approximately 230 kJ/mol (uncatalyzed) to between 56.9 and 77.6 kJ/mol [1]. Unlike symmetric alkylammonium chlorides that tend to form solid polychlorides, the asymmetric TEMAC cation ensures the intermediate remains liquid at atmospheric pressure and room temperature, enabling safe and continuous liquid-phase processing [2].
| Evidence Dimension | Activation energy for CO chlorination and physical state of the trichloride intermediate |
| Target Compound Data | TEMAC forms a liquid RT-IL, lowering the activation barrier to 56.9–77.6 kJ/mol |
| Comparator Or Baseline | Uncatalyzed baseline (~230 kJ/mol) and symmetric ammonium salts (solid intermediates) |
| Quantified Difference | >150 kJ/mol reduction in activation energy and transition from solid to liquid phase at room temperature |
| Conditions | Atmospheric pressure, room temperature, reaction with CO and Cl2 |
Procuring TEMAC enables a liquid-phase, room-temperature catalytic process for phosgene production, eliminating the need for high-pressure gas handling or solid-state bottlenecks.
In the hydrothermal synthesis of high-silica zeolites, TEMAC functions as an irreplaceable organic structure-directing agent (OSDA) for the ZSM-12 (MTW framework) topology. The specific size, shape, and charge distribution of the asymmetric TEMA+ cation perfectly complement the 1-dimensional 12-membered ring channels of ZSM-12 [1]. Attempts to substitute TEMAC with symmetric analogs like TEAC or TMAC fail to yield the pure ZSM-12 phase, as their differing steric profiles direct the crystallization toward alternative or mixed framework structures [2].
| Evidence Dimension | Templating specificity for MTW zeolite framework |
| Target Compound Data | TEMAC successfully directs the crystallization of pure ZSM-12 |
| Comparator Or Baseline | Symmetric quaternary ammonium salts (e.g., TEAC, TMAC) |
| Quantified Difference | Binary success/failure in yielding the specific 1D 12-membered ring pore architecture |
| Conditions | Hydrothermal synthesis of aluminosilicate gels |
For the industrial manufacturing of ZSM-12 catalysts used in petrochemical isomerization, TEMAC is a mandatory, non-substitutable procurement item.
TEMAC is the critical precursor for synthesizing triethylmethylammonium tetrafluoroborate (TEMABF4), an advanced electrolyte salt. When compared to tetraethylammonium tetrafluoroborate (TEABF4)—derived from the symmetric TEAC—TEMABF4 exhibits significantly higher solubility in mixed organic solvents and maintains superior energy storage performance and ionic conductivity at extreme low temperatures [1]. The asymmetric TEMA+ cation disrupts crystal lattice packing, lowering the lattice energy and preventing the low-temperature precipitation that plagues symmetric TEAC derivatives[2].
| Evidence Dimension | Electrolyte precursor solubility and low-temperature performance |
| Target Compound Data | TEMAC-derived electrolytes maintain high solubility and conductivity at low temperatures |
| Comparator Or Baseline | TEAC-derived electrolytes (TEABF4) |
| Quantified Difference | Significant improvement in low-temperature energy storage capacity and solubility limits |
| Conditions | 1 M concentration in mixed organic solvents (e.g., propylene carbonate) |
Buyers formulating extreme-temperature supercapacitors must procure the asymmetric TEMAC precursor to avoid the low-temperature precipitation and conductivity drop associated with symmetric TEAC.
When formulated into Deep Eutectic Solvents (DESs) with hydrogen bond donors like acetic acid, TEMAC demonstrates superior CO2 absorption capacity compared to bulkier phase-transfer catalysts. Studies indicate that the CO2 capture sequence follows the trend TEAC ≈ TEMAC > TBAB > BTEAC[1]. The smaller, asymmetric TEMAC cation increases the free volume of the solvent without introducing the excessive steric hindrance and viscosity associated with the benzyl group in benzyltriethylammonium chloride (BTEAC) [2].
| Evidence Dimension | CO2 absorption capacity in DES formulations |
| Target Compound Data | TEMAC-based DESs exhibit high CO2 solubility |
| Comparator Or Baseline | Benzyltriethylammonium chloride (BTEAC)-based DESs |
| Quantified Difference | TEMAC > BTEAC in CO2 capture capacity due to optimized free volume |
| Conditions | 1:2 molar ratio of salt to acetic acid at 298.15 K and ~2 mPa |
For gas separation and carbon capture applications, TEMAC provides an optimal balance of low viscosity and high free volume, outperforming bulkier phase-transfer catalysts.
TEMAC is the definitive structure-directing agent for manufacturing ZSM-12 zeolites. Its asymmetric steric profile is strictly required to template the 1D 12-membered ring pore system, making it essential for producing catalysts used in petrochemical processes such as the isomerization of C8 aromatics and the alkylation of biphenyl [1].
By reacting with elemental chlorine to form a stable, room-temperature ionic liquid ([NEt3Me][Cl3]), TEMAC enables a revolutionary liquid-phase catalytic route for phosgene synthesis. This application allows chemical manufacturers to bypass high-pressure gas handling and solid-state bottlenecks, significantly lowering the activation energy for carbon monoxide chlorination [2].
As a precursor to TEMABF4, TEMAC is highly recommended for the development of electrolytes intended for extreme low-temperature environments. The asymmetric cation prevents lattice crystallization in solvents like propylene carbonate, ensuring reliable energy storage performance where symmetric TEAC derivatives would precipitate [3].
TEMAC is an optimal hydrogen bond acceptor for formulating deep eutectic solvents (DESs) targeted at CO2 capture. Its structural asymmetry and lack of bulky aromatic rings provide the necessary free volume for high gas solubility while maintaining a lower viscosity than BTEAC-based alternatives [4].
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